molecular formula C8H8N2O B1394200 6-methoxy-1H-pyrrolo[3,2-b]pyridine CAS No. 1190317-86-2

6-methoxy-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1394200
CAS No.: 1190317-86-2
M. Wt: 148.16 g/mol
InChI Key: GQPYXXLBWMVXMR-UHFFFAOYSA-N
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Description

6-Methoxy-1H-pyrrolo[3,2-b]pyridine is a heterocyclic aromatic compound characterized by a fused pyrrole-pyridine core with a methoxy substituent at the 6-position. Its molecular formula is C₈H₈N₂O (CAS: 1190317-86-2) , and it exhibits structural versatility in medicinal chemistry and material science applications. Key features include:

  • Molecular Structure: The pyrrolopyridine scaffold combines electron-rich pyrrole and pyridine moieties, with the methoxy group enhancing solubility and modulating electronic properties .
  • Synthetic Relevance: Derivatives of this compound are intermediates in synthesizing kinase inhibitors and other bioactive molecules .
  • Applications: Reported in kinase inhibition (e.g., SGK-1) and as a precursor for functionalized analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization in the presence of a base to form the pyrrolo[3,2-b]pyridine core . The methoxy group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolo[3,2-b]pyridine core.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[3,2-b]pyridine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chemical Properties and Structure

6-Methoxy-1H-pyrrolo[3,2-b]pyridine has the following chemical structure:

  • Molecular Formula : C₈H₈N₂O
  • IUPAC Name : this compound
  • CAS Number : 46856446

This compound features a pyrrolopyridine core, which is known for its diverse biological activities and applications in drug discovery.

Medicinal Chemistry

This compound serves as a key building block in the development of various bioactive molecules. Its derivatives have shown promise as:

  • Kinase Inhibitors : Research indicates that compounds derived from this structure can inhibit specific kinases involved in cancer progression. For instance, derivatives have been evaluated for their effectiveness against fibroblast growth factor receptors (FGFRs), which are implicated in numerous tumors. One study reported a derivative with IC₅₀ values against FGFR1–4 ranging from 7 to 712 nM, demonstrating significant anti-cancer activity in vitro .

Chemical Biology

In chemical biology, this compound is utilized to explore:

  • Protein-Ligand Interactions : The compound can be employed to study how it interacts with various proteins, particularly kinases. Understanding these interactions helps elucidate signaling pathways and cellular processes that are critical in disease states.

Material Science

The unique electronic properties of heterocycles like this compound make it suitable for applications in:

  • Organic Electronics : Its derivatives are being researched for use in organic light-emitting diodes (OLEDs) and organic photovoltaics due to their favorable charge transport properties.
  • Sensors : The compound's ability to undergo specific chemical reactions makes it a candidate for developing sensors that detect environmental or biological changes.

Case Study 1: FGFR Inhibition

A study focused on the synthesis of various pyrrolo[3,2-b]pyridine derivatives highlighted their potential as FGFR inhibitors. Among these, a particular derivative exhibited strong inhibition of breast cancer cell proliferation and induced apoptosis. This research underscores the therapeutic potential of targeting FGFR pathways using derivatives of this compound .

Case Study 2: Kinase Activity Modulation

Another investigation into the compound's mechanism revealed that it could effectively bind to the ATP-binding site of kinases, thereby inhibiting their activity. This mechanism disrupts downstream signaling pathways critical for tumor growth and survival .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs, highlighting differences in substituents, physicochemical properties, and biological activities:

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications References
6-Methoxy-1H-pyrrolo[3,2-b]pyridine 6-OCH₃ C₈H₈N₂O 1190317-86-2 Kinase inhibition; intermediate in drug synthesis
6-Methoxy-1H-pyrrolo[2,3-b]pyridine 6-OCH₃ (isomeric ring fusion) C₈H₈N₂O 896722-53-5 Altered electronic properties due to ring fusion
6-Methyl-1H-pyrrolo[3,2-b]pyridine 6-CH₃ C₈H₈N₂ 1175015-76-5 Reduced polarity; research use in kinase studies
6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine 6-Br, 2-CH₃ C₈H₇BrN₂ 1190319-51-7 Halogenated analog for cross-coupling reactions
5-Methoxy-1H-pyrrolo[3,2-b]pyridine 5-OCH₃ C₈H₈N₂O 17288-40-3 Positional isomer with distinct biological activity

Structural and Electronic Differences

  • Ring Fusion Isomerism :
    • This compound (target compound) vs. 6-Methoxy-1H-pyrrolo[2,3-b]pyridine : The position of ring fusion alters electron density distribution. The [3,2-b] fusion directs substituents toward different reactive sites compared to [2,3-b], impacting binding affinity in kinase inhibitors .
  • Substituent Effects :
    • Methoxy vs. Methyl : The methoxy group increases solubility (logP ~1.2) compared to the methyl analog (logP ~1.8) .
    • Halogenation : Bromination at the 6-position (e.g., 6-Bromo-2-methyl analog) enhances reactivity in Suzuki-Miyaura coupling for pharmaceutical intermediates .

Biological Activity

6-Methoxy-1H-pyrrolo[3,2-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic structure that includes a pyrrole and pyridine moiety. This unique structural arrangement contributes to its ability to interact with various biological targets, particularly enzymes and receptors involved in cancer progression.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, which modulates biochemical pathways critical for tumor growth and survival.
  • Receptor Modulation : It interacts with cellular receptors, affecting signal transduction pathways that regulate cell proliferation and apoptosis .
  • Pathway Interference : The compound may disrupt specific biological pathways, leading to alterations in cellular functions such as migration and invasion in cancer cells .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have demonstrated that it can inhibit tumor growth in various cancer models. For instance, it showed potent inhibitory effects against fibroblast growth factor receptors (FGFRs), which are implicated in several cancers .
  • Cell Proliferation Inhibition : In vitro studies revealed that the compound significantly reduced the proliferation of breast cancer cells (4T1) and induced apoptosis through specific signaling pathways .
  • Invasion and Migration Suppression : The compound has been reported to decrease the migration and invasion capabilities of cancer cells by modulating the expression of matrix metalloproteinases (MMPs) involved in extracellular matrix degradation .

Case Studies

A series of experiments have been conducted to evaluate the efficacy of this compound:

  • Inhibitory Effects on FGFRs :
    • The compound exhibited IC50 values against FGFR1–4 ranging from 7 nM to 712 nM, indicating strong inhibitory potential .
    • In vivo studies demonstrated significant tumor growth inhibition in xenograft models, showcasing its therapeutic potential in oncology .
  • Mechanistic Insights :
    • Western blot analyses revealed that treatment with the compound led to decreased expression of MMP9 and increased expression of tissue inhibitors of metalloproteinases (TIMPs), suggesting a mechanism for its effects on cell invasion and migration .

Comparative Analysis with Related Compounds

To contextualize the activity of this compound, it is useful to compare it with other structurally similar compounds.

Compound NameFGFR Inhibition IC50 (nM)Notable Activity
This compound7 (FGFR1)Potent antitumor activity
6-Methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine25 (FGFR3)Moderate antitumor effects
1H-Pyrrolo[3,4-c]pyridine>300Limited FGFR inhibition

This table highlights the superior activity of this compound compared to its analogs, particularly in FGFR inhibition.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methoxy-1H-pyrrolo[3,2-b]pyridine, and how can reaction conditions be optimized?

Methodological Answer:

  • Cyclization Reactions : A common approach involves reacting 2-amino-1H-pyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid) to form the pyrrolo[3,2-b]pyridine core .
  • Functionalization : Methoxy groups can be introduced via alkylation using NaH and methyl iodide (MeI) in THF at 0°C to room temperature, as demonstrated in analogous pyrrolo[2,3-b]pyridine syntheses .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., dioxane vs. THF) and temperature to improve yield. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may require toluene/EtOH mixtures at 105°C for efficient coupling .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

  • NMR : Use 1^1H and 13^13C NMR to confirm regiochemistry of substituents. Methoxy groups typically show singlets at ~3.8–4.0 ppm in 1^1H NMR .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas, especially for trifluoromethyl or bromo derivatives (e.g., [M+H]+ for C8_8H8_8N2_2O: 148.16192) .
  • HPLC : Employ reverse-phase C18 columns with UV detection (254 nm) to assess purity. For stability studies, use acidic mobile phases (0.1% TFA) to prevent degradation .

Q. What are the common biological targets for pyrrolo[3,2-b]pyridine derivatives, and how are in vitro assays designed?

Methodological Answer:

  • Anticancer Screening : Use sulforhodamine B (SRB) assays in 96-well plates. Fix cells with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm. Linear correlation with cell count ensures reproducibility .
  • Neurological Targets : For GluN2B receptor modulation (e.g., negative allosteric modulators), employ electrophysiological assays in transfected HEK293 cells and measure IC50_{50} values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?

Methodological Answer:

  • Substituent Effects :

    Position Substituent Observed Effect Reference
    6MethoxyEnhances solubility; modulates receptor binding
    7Bromo/ChloroIncreases potency (e.g., antitumor activity)
    3Carboxylic acidImproves metabolic stability but reduces BBB penetration
  • Method : Synthesize analogs via parallel synthesis, test in target-specific assays (e.g., kinase inhibition), and use statistical tools (e.g., PCA) to correlate structural features with activity .

Q. How do computational methods enhance the optimization of this compound-based drug candidates?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with targets like GluN2B receptors. Focus on key residues (e.g., Lys215, Glu236) to predict binding affinity .
  • ADME Prediction : Employ SwissADME to assess logP (target <3 for CNS penetration) and CYP450 inhibition risks. For example, reducing basicity at the pyrrolo nitrogen minimizes hERG binding .

Q. How should researchers address contradictory data in pharmacological profiling (e.g., high in vitro potency vs. poor in vivo efficacy)?

Methodological Answer:

  • Solubility vs. Permeability : If a derivative shows high target affinity but low bioavailability, modify substituents (e.g., replace methoxy with PEGylated groups) to balance logD and solubility .
  • Metabolic Stability : Incubate compounds with liver microsomes (human/rat) and monitor degradation via LC-MS. Introduce electron-withdrawing groups (e.g., CF3_3) to block oxidative metabolism .

Q. What strategies improve brain penetration for this compound-derived CNS therapeutics?

Methodological Answer:

  • Lead Optimization : Reduce molecular weight (<450 Da) and polar surface area (<90 Ų). For example, replace carboxylic acid at position 3 with ester prodrugs to enhance BBB permeability .
  • In Vivo Validation : Use pharmacokinetic studies in rodents. Measure brain-to-plasma ratios via LC-MS/MS after intravenous administration .

Q. Tables for Key Data

Table 1: Representative Biological Activities of Pyrrolo[3,2-b]Pyridine Derivatives

Compound Activity IC50_{50}/EC50_{50} Reference
6-Methoxy derivativeGluN2B NAM12 nM
7-Bromo derivativeAntitumor (NCI-H460)0.8 µM
6-Trifluoromethyl derivativeAntimycobacterial4.2 µM

Table 2: Common Synthetic Reagents and Conditions

Reaction Type Reagents/Conditions Application Reference
CyclizationAcetic acid, 120°CCore structure formation
Suzuki CouplingPd(PPh3_3)4_4, K2_2CO3_3Introduction of aryl groups
Methoxy IntroductionNaH, MeI, THF, 0°CFunctionalization at position 6

Properties

IUPAC Name

6-methoxy-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-6-4-8-7(10-5-6)2-3-9-8/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPYXXLBWMVXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676842
Record name 6-Methoxy-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190317-86-2
Record name 6-Methoxy-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-methoxy-1H-pyrrolo[3,2-b]pyridine
6-methoxy-1H-pyrrolo[3,2-b]pyridine
6-methoxy-1H-pyrrolo[3,2-b]pyridine
6-methoxy-1H-pyrrolo[3,2-b]pyridine
6-methoxy-1H-pyrrolo[3,2-b]pyridine
6-methoxy-1H-pyrrolo[3,2-b]pyridine

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